molecular formula C19H22N6O4 B2481043 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877617-51-1

2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B2481043
CAS No.: 877617-51-1
M. Wt: 398.423
InChI Key: DELSUEBEAOWKEQ-UHFFFAOYSA-N
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Description

2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Affinity and Agonistic Activity

The compound exhibits affinity towards 5HT 1A and 5HT 2A receptors. Some derivatives, such as 1,3-dimethyl-9-{3-[4-(2'-methoxyphenyl)-1-piperazinyl]propyl}-2,4-dioxo-1,3,6,7,8,9-hexahydropyrimido[2,1-f]purine, act as partial or full agonists of pre- and post-synaptic 5HT 1A receptors. This demonstrates potential for neurological applications, particularly in modifying serotonin activity (Pawłowski et al., 1999).

2. Synthesis of Thiadiazepino-Purine Ring Systems

The compound is used in the synthesis of new thiadiazepino-purine ring systems, like 6-Phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purin. These novel ring systems have potential applications in medicinal chemistry and drug discovery (Hesek & Rybár, 1994).

3. Analgesic Activity

Derivatives of the compound demonstrate significant analgesic activity. In particular, benzylamide and 4-phenylpiperazinamide derivatives showed more potent analgesic and anti-inflammatory effects than traditional reference drugs. This suggests potential for development into new analgesic agents (Zygmunt et al., 2015).

4. Radioligand Imaging

The compound's derivatives, such as DPA-714, are used in radioligand imaging, particularly with PET scans. These derivatives selectively target the translocator protein (18 kDa), crucial for neuroinflammation studies (Dollé et al., 2008).

5. PET Tracers for NPP1 Imaging

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, synthesized from this compound, are potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This has implications in the study of diseases where NPP1 is involved (Gao et al., 2016).

6. Antibacterial and Antifungal Activities

Certain acetamide derivatives synthesized from this compound have demonstrated promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Debnath & Ganguly, 2015).

7. Adenosine Receptor Affinity

A study on amide derivatives of annelated xanthines, related to this compound, showed potent adenosine receptor affinities. These derivatives, particularly those with nanomolar AR affinities, offer potential for the development of new pharmacological agents (Załuski et al., 2018).

8. Antioxidant and Anti-Inflammatory Properties

Novel acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities, suggesting their potential use in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Properties

IUPAC Name

2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11-8-23(12-6-4-5-7-13(12)29-3)18-21-16-15(24(18)9-11)17(27)25(10-14(20)26)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELSUEBEAOWKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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